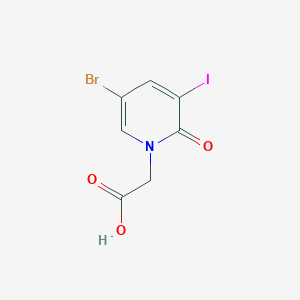
2-(5-Bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a heterocyclic compound featuring both bromine and iodine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid typically involves the bromination and iodination of a pyridine derivative. The reaction conditions often include the use of organic solvents and specific reagents to facilitate the halogenation process . For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while iodination can be carried out using iodine or iodinating agents like iodine monochloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the pyridine ring.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
2-(5-Bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated pyridine derivatives, such as:
- 2-(5-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
- 2-(3-Iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
- 2-(5-Chloro-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid .
Uniqueness
The uniqueness of 2-(5-Bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid lies in its specific combination of bromine and iodine substituents, which can impart distinct chemical and biological properties compared to other halogenated pyridine derivatives .
Biological Activity
2-(5-Bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid, with the CAS number 2648939-62-0, is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including anticancer, antimicrobial, and antiviral activities, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can be represented as follows:
This compound features a dihydropyridine core with halogen substitutions that may influence its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, the compound was assessed for cytotoxicity against various cancer cell lines. In one study, derivatives similar to this compound showed enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin .
Key Findings:
- Cytotoxicity : The compound demonstrated IC50 values in the micromolar range against FaDu hypopharyngeal tumor cells.
Antimicrobial Activity
The antimicrobial potential of this compound was evaluated against several bacterial strains. In vitro studies indicated that it exhibits significant inhibitory effects on both gram-positive and gram-negative bacteria.
Case Study:
A study highlighted that compounds with similar structures inhibited the growth of Mycobacterium tuberculosis (Mtb), showcasing their potential as antitubercular agents .
Inhibition Data:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 |
Antiviral Activity
The antiviral properties of dihydropyridine derivatives have also been investigated. Some studies reported promising results against various viruses, including hepatitis A virus and rotavirus strains.
Research Findings:
In a comparative analysis, certain derivatives exhibited up to 60% reduction in viral titers against rotavirus strains at concentrations below 20 μg/mL .
Antiviral Efficacy Table:
| Virus Type | Compound Concentration (μg/mL) | Efficacy (%) | Reference |
|---|---|---|---|
| Rotavirus Wa | 10 | 60% reduction | |
| Adenovirus Type 7 | 15 | 53.3% reduction |
The biological activity of 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid may be attributed to its ability to interact with specific biological targets within cells. The halogen substituents are believed to enhance binding affinity and alter the pharmacokinetic properties of the compound.
Properties
Molecular Formula |
C7H5BrINO3 |
|---|---|
Molecular Weight |
357.93 g/mol |
IUPAC Name |
2-(5-bromo-3-iodo-2-oxopyridin-1-yl)acetic acid |
InChI |
InChI=1S/C7H5BrINO3/c8-4-1-5(9)7(13)10(2-4)3-6(11)12/h1-2H,3H2,(H,11,12) |
InChI Key |
UMXPYNIFPQVZLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)N(C=C1Br)CC(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















